![molecular formula C9H14O2 B2532241 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 1629877-07-1](/img/structure/B2532241.png)

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

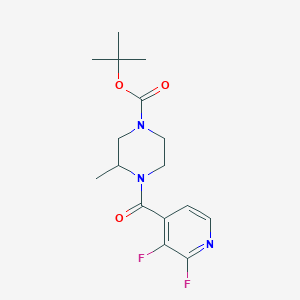

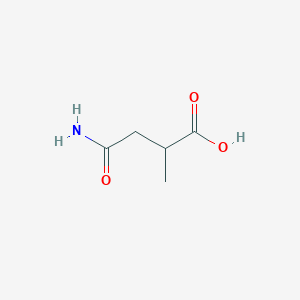

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde is a cyclic organic compound. It has a molecular weight of 154.21 . The compound is in the form of an oil .

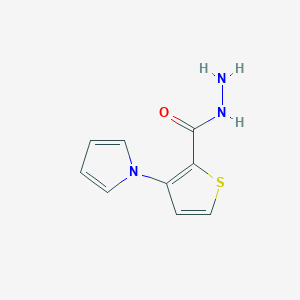

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The compound has a storage temperature of -10 degrees . It is in the form of an oil .Scientific Research Applications

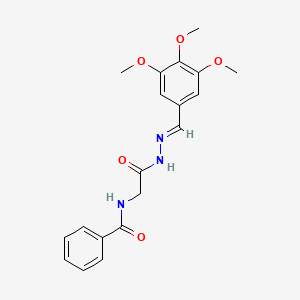

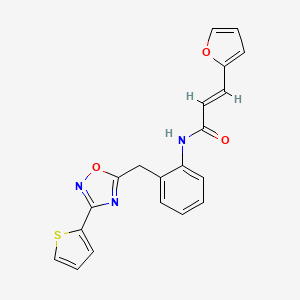

- 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde can serve as a versatile building block in asymmetric synthesis. Researchers have explored its use in enantioselective reactions, such as [4 + 2] cycloadditions, to create complex chiral molecules . Its unique structure allows for diverse transformations, making it valuable in designing novel catalysts.

- Formamides and methylamines are essential intermediates in organic synthesis. 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde can participate in reactions leading to these compounds. For instance, it can undergo reductive amination to form methylamines or react with ammonia to yield formamides . These reactions contribute to drug development and agrochemical synthesis.

- Dialkoxymethanes are valuable reagents for organic transformations. Researchers have utilized 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde in the synthesis of dialkoxymethanes via a formal [4 + 2] cycloaddition reaction. This process provides a straightforward route to these versatile compounds . Dialkoxymethanes find applications in natural product synthesis and functional materials.

- Although not directly related to its chemical reactivity, 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde is part of the (Cu,C)Ba2Ca3Cu4O11+δ superconductor system. This non-toxic copper oxide superconductor exhibits high irreversibility magnetic fields and a superconducting transition temperature of 117 K. It serves as a sample system for studying copper oxide superconductors .

Organocatalysis and Asymmetric Synthesis

Formamides and Methylamines Synthesis

Dialkoxymethanes Formation

Superconducting Materials Research

Safety and Hazards

properties

IUPAC Name |

4-methoxybicyclo[2.2.1]heptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGDJQCHBCNHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC(C1)(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)